molecular formula C16H16O B15068192 1-(Cyclopropylmethyl)-3-phenoxybenzene

1-(Cyclopropylmethyl)-3-phenoxybenzene

Cat. No.: B15068192
M. Wt: 224.30 g/mol
InChI Key: IVWAMRWHVWATMF-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-phenoxybenzene is an organic compound that features a cyclopropylmethyl group attached to a benzene ring substituted with a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-3-phenoxybenzene typically involves the cyclopropanation of a suitable precursor. One common method is the palladium-catalyzed cross-coupling reaction of cyclopropylmagnesium bromide with an aryl halide, such as 3-bromophenoxybenzene . This reaction is carried out under an inert atmosphere, often using zinc bromide as a co-catalyst to improve yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-3-phenoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding cyclopropylmethyl derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols replace the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Cyclopropylmethyl derivatives

    Substitution: Amino or thiol-substituted benzene derivatives

Scientific Research Applications

1-(Cyclopropylmethyl)-3-phenoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-3-phenoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance the compound’s binding affinity and specificity towards its targets, leading to desired biological effects.

Comparison with Similar Compounds

    Cyclopropylbenzene: Lacks the phenoxy group, making it less versatile in chemical reactions.

    Phenoxybenzene: Lacks the cyclopropylmethyl group, which may reduce its biological activity.

    Cyclopropylmethylphenol: Contains a hydroxyl group instead of a phenoxy group, altering its chemical and biological properties.

Uniqueness: 1-(Cyclopropylmethyl)-3-phenoxybenzene stands out due to the presence of both the cyclopropylmethyl and phenoxy groups, which confer unique chemical reactivity and potential biological activities. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1-(cyclopropylmethyl)-3-phenoxybenzene

InChI

InChI=1S/C16H16O/c1-2-6-15(7-3-1)17-16-8-4-5-14(12-16)11-13-9-10-13/h1-8,12-13H,9-11H2

InChI Key

IVWAMRWHVWATMF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CC(=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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